Lithium (5-cyanopyridin-2-YL)trihydroxyborate
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Overview
Description
Lithium (5-cyanopyridin-2-YL)trihydroxyborate is a chemical compound with the molecular formula C6H5BLiNO3 It is known for its unique structure, which includes a lithium ion coordinated to a borate group and a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (5-cyanopyridin-2-YL)trihydroxyborate typically involves the reaction of 5-cyanopyridine with a boron-containing reagent in the presence of a lithium source. One common method includes the use of boric acid and lithium hydroxide under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Lithium (5-cyanopyridin-2-YL)trihydroxyborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield different products.
Substitution: The cyanopyridine moiety can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride complexes. Substitution reactions typically result in various functionalized pyridine derivatives.
Scientific Research Applications
Lithium (5-cyanopyridin-2-YL)trihydroxyborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium (5-cyanopyridin-2-YL)trihydroxyborate involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity. The cyanopyridine moiety may also interact with nucleic acids, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Lithium (5-bromopyridin-2-YL)trihydroxyborate
- Lithium (5-chloropyridin-2-YL)trihydroxyborate
- Lithium (5-fluoropyridin-2-YL)trihydroxyborate
Uniqueness
Lithium (5-cyanopyridin-2-YL)trihydroxyborate is unique due to the presence of the cyanopyridine moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and selectivity are required. The compound’s ability to form stable complexes with various substrates also sets it apart from its analogs.
Properties
IUPAC Name |
lithium;(5-cyanopyridin-2-yl)-trihydroxyboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN2O3.Li/c8-3-5-1-2-6(9-4-5)7(10,11)12;/h1-2,4,10-12H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFQSGZYIICSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BLiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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